molecular formula C11H14N2O4 B12573100 Propan-2-yl (4-methyl-2-nitrophenyl)carbamate CAS No. 629648-19-7

Propan-2-yl (4-methyl-2-nitrophenyl)carbamate

Cat. No.: B12573100
CAS No.: 629648-19-7
M. Wt: 238.24 g/mol
InChI Key: AGRXVUZVTQMMFQ-UHFFFAOYSA-N
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Description

Propan-2-yl (4-methyl-2-nitrophenyl)carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique molecular structure, which includes a carbamate group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl (4-methyl-2-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 4-nitrophenylchloroformate with isopropylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Propan-2-yl (4-methyl-2-nitrophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl (4-methyl-2-nitrophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the isopropyl group enhances its solubility and reactivity compared to similar compounds.

Properties

CAS No.

629648-19-7

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

propan-2-yl N-(4-methyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C11H14N2O4/c1-7(2)17-11(14)12-9-5-4-8(3)6-10(9)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

AGRXVUZVTQMMFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

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